molecular formula C20H24ClN7O B2952992 3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920219-29-0

3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2952992
CAS No.: 920219-29-0
M. Wt: 413.91
InChI Key: IWDGZAWCKXZMMG-UHFFFAOYSA-N
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Description

3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a synthetic organic compound with a complex structure. This compound is part of a class of chemicals known for their diverse pharmacological properties. Its unique chemical architecture combines a triazole and a pyrimidine ring, both of which are structures known for their importance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials

    • p-Tolylhydrazine

    • 1,3-dichloroacetone

    • Piperazine

    • Various reagents for cyclization reactions

  • Reaction Conditions

    • Initial reactions involve the condensation of p-tolylhydrazine with acetone derivatives.

    • Cyclization to form the triazolo-pyrimidine core typically occurs under high temperature and catalytic conditions.

    • Chlorination reactions are then conducted to introduce the chlorine substituent on the propanone backbone.

Industrial Production Methods

  • Large Scale Reactions

    • Industrial synthesis might involve the use of flow chemistry to ensure high efficiency and yield.

    • Reactors would operate under controlled conditions to manage temperature and pressure, optimizing the formation of the triazolo-pyrimidine core.

  • Purification

    • Use of column chromatography and recrystallization to achieve high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation

    • The compound can undergo oxidation reactions at the p-tolyl group, potentially forming aldehydes or carboxylic acids.

  • Reduction

    • Reduction can occur at the triazole ring under specific conditions, altering its aromatic nature.

  • Substitution

    • The chlorine atom in the molecule is reactive towards nucleophilic substitution, allowing for modifications at this position.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

  • Substitution: : Nucleophiles such as amines or thiols can replace the chlorine atom under mild conditions.

Major Products Formed

  • From Oxidation: : p-Tolualdehyde, p-toluic acid.

  • From Reduction: : Partially reduced triazole derivatives.

  • From Substitution: : N-alkylated or N-arylated derivatives of the original compound.

Scientific Research Applications

  • Chemistry: : Used as a precursor for the synthesis of more complex molecules in organic synthesis.

  • Biology: : Potential use in studying enzyme inhibition or protein binding due to its complex structure.

  • Medicine: : Investigated for its potential therapeutic applications, including anti-cancer, anti-viral, and anti-inflammatory properties.

  • Industry: : Its stability and reactivity make it a candidate for material science applications, such as in the design of new polymers or nanomaterials.

Mechanism of Action

  • Molecular Targets

    • The compound may interact with specific enzymes or receptors, inhibiting their activity.

  • Pathways Involved

    • The triazolo-pyrimidine core suggests involvement in pathways related to nucleotide biosynthesis or signaling pathways affected by nucleic acid analogs.

  • Mechanistic Insights

    • It might exert effects by mimicking or blocking the natural substrates of biological macromolecules, thereby disrupting normal cellular processes.

Comparison with Similar Compounds

  • Similar Compounds

    • 3-chloro-1-(4-(3-(phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one.

    • 3-chloro-1-(4-(3-(methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one.

  • Comparison

    • While similar in structure, 3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is unique due to the presence of the p-tolyl group, which can influence its physical and chemical properties. This substitution can affect factors like lipophilicity, reactivity, and overall biological activity.

Properties

IUPAC Name

3-chloro-2,2-dimethyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN7O/c1-14-4-6-15(7-5-14)28-18-16(24-25-28)17(22-13-23-18)26-8-10-27(11-9-26)19(29)20(2,3)12-21/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDGZAWCKXZMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C)(C)CCl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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